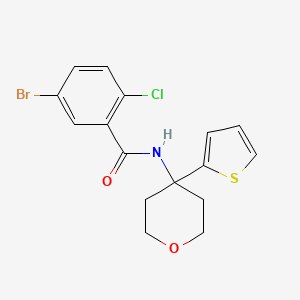

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Description

5-Bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a halogenated benzamide derivative featuring a bromo substituent at position 5 and a chloro group at position 2 on the benzamide core. The N-linked moiety consists of a tetrahydro-2H-pyran ring substituted with a thiophen-2-yl group at position 3. This structural combination introduces unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2S/c17-11-3-4-13(18)12(10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJKUONXZSUNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-bromo-2-chlorobenzoic acid with an amine derivative.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving the use of acid or base catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and chlorine atoms on the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The thiophene and tetrahydropyran moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Utilized in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, thiophene derivatives, and tetrahydropyran-containing compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

AR05: 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Core Structure: Shares the N-(tetrahydro-2H-pyran-4-yl)benzamide scaffold but differs in substituents on the aromatic ring (fluoro, cyano, trifluoromethyl vs. bromo, chloro).

- Synthesis : Prepared via a similar route using tetrahydro-2H-pyran-4-amine, yielding 70% .

- Impact of Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility compared to halogens (Br, Cl) in the target compound.

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide

- Core Structure : Benzamide with a thiazole ring instead of thiophene and additional chloro/hydroxy groups.

- Key Differences : Thiazole introduces a second heteroatom (N vs. S in thiophene), altering π-electron delocalization and hydrogen-bonding capacity. This may influence binding affinity in biological targets .

Halogenated Heterocyclic Compounds

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

- Structure : Bromo and chloro substituents on a pyrazole-sulfonamide core.

- Physicochemical Data :

- Comparison : Halogenation at aromatic positions correlates with increased molecular rigidity and improved thermal stability, a trend likely applicable to the target compound.

Tetrahydro-2H-pyran Derivatives

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4)

- Structure: Chromene-pyrimidinone fused system with chloro substituents.

- Synthesis : Derived from benzamide intermediates via cyclization in acetic anhydride .

Data Tables

Table 1. Comparative Physicochemical Properties of Structural Analogs

Table 2. Spectroscopic Comparison of Halogenated Compounds

| Compound Feature | IR (C=O stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | |

|---|---|---|---|

| Target Compound (Inferred) | ~1670 | Aromatic H: ~7.5–8.1 | |

| Compound 17 | 1670 | CH₃: 1.16; ArH: 7.80–8.10 | |

| Compound 4 | N/A | CH₂: 2.27–2.47 |

Biological Activity

The compound 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of Tetrahydropyran : The initial step often includes the reaction of thiophene derivatives with appropriate carbonyl compounds to form a tetrahydropyran ring.

- Bromination and Chlorination : Subsequent bromination and chlorination are performed using bromine and chlorine sources to introduce the halogen substituents at specific positions on the aromatic ring.

- Amidation : Finally, the introduction of the benzamide moiety is achieved through amidation reactions involving amine derivatives.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly those involving receptor tyrosine kinases (RTKs).

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is largely attributed to its ability to interfere with critical cellular pathways:

- Inhibition of RTK Signaling : The compound has been shown to inhibit various RTKs, which play a pivotal role in tumor angiogenesis and growth.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Disruption of Bacterial Cell Wall Synthesis : In antimicrobial studies, the compound appears to disrupt bacterial cell wall integrity, leading to cell lysis.

Case Studies

A recent case study involving the use of this compound in a preclinical model demonstrated significant tumor regression in xenograft models when administered in conjunction with standard chemotherapy agents. The results highlighted not only enhanced efficacy but also a reduction in side effects typically associated with conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.